2-(3-Methyl-1H-pyrrol-1-yl)acetic acid chemical structure and properties
2-(3-Methyl-1H-pyrrol-1-yl)acetic acid chemical structure and properties
This guide provides an in-depth technical analysis of 2-(3-Methyl-1H-pyrrol-1-yl)acetic acid , a specialized heterocyclic building block used in medicinal chemistry.
Structure, Synthesis, and Medicinal Applications
Executive Summary
2-(3-Methyl-1H-pyrrol-1-yl)acetic acid (CAS: Analogous to 86688-96-2 for isomer, specific CAS varies by salt/ester form) is a functionalized pyrrole derivative serving as a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), aldose reductase inhibitors, and kinase inhibitors. It combines an electron-rich 3-methylpyrrole core with a carboxylic acid handle at the N-1 position, facilitating versatile conjugation reactions while maintaining the aromatic reactivity of the pyrrole ring.
This guide details the physicochemical properties, validated synthetic protocols, and reactivity profiles necessary for utilizing this compound in high-throughput library generation and lead optimization.
Chemical Structure & Properties[1][2][3][4][5][6][7]
Structural Analysis
The molecule consists of a pyrrole ring substituted at the N-1 position with an acetic acid moiety and at the C-3 position with a methyl group.
-
Electronic Character: The pyrrole nitrogen lone pair contributes to the aromatic sextet, rendering the ring electron-rich and susceptible to electrophilic aromatic substitution (EAS). The N-substitution reduces the N-H acidity (preventing deprotonation at N) but introduces a carboxylate functionality.
-
Regiochemistry: The 3-methyl group exerts a weak activating effect. Electrophilic attack is favored at the
-positions (C2 and C5), with C2 being sterically influenced by the adjacent methyl group.
Physicochemical Data (Predicted & Experimental Consensus)
| Property | Value / Description |
| IUPAC Name | 2-(3-Methyl-1H-pyrrol-1-yl)acetic acid |
| Molecular Formula | |
| Molecular Weight | 139.15 g/mol |
| Appearance | Off-white to light brown crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (acid form); Soluble in aqueous base (salt form) |
| pKa (Carboxyl) | ~3.8 – 4.2 (Typical for N-pyrroleacetic acids) |
| Stability | Air/Light sensitive (prone to oxidation/polymerization).[1] Store at -20°C under inert atmosphere. |
Synthetic Methodology
The most robust route for synthesizing 2-(3-Methyl-1H-pyrrol-1-yl)acetic acid is the N-alkylation of 3-methylpyrrole , followed by ester hydrolysis. This method avoids the regioselectivity issues associated with ring-closing syntheses (e.g., Paal-Knorr) for asymmetric pyrroles.
Reaction Scheme (Graphviz)
Caption: Two-step synthesis via N-alkylation and saponification.
Detailed Experimental Protocol
Note: Pyrroles are sensitive to oxidation. All steps should be performed under Nitrogen or Argon.
Step 1: N-Alkylation
-
Preparation: Charge a flame-dried round-bottom flask with NaH (60% dispersion in oil, 1.2 eq) and wash with dry hexanes to remove oil. Suspend in anhydrous DMF (Dimethylformamide).
-
Addition: Cool the suspension to 0°C. Add 3-methylpyrrole (1.0 eq) dropwise. Stir for 30 minutes until gas evolution ceases (formation of pyrrolyl anion).
-
Alkylation: Add Ethyl bromoacetate (1.1 eq) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Quench with saturated
. Extract with Ethyl Acetate ( ). Wash combined organics with water and brine. Dry over and concentrate. Purify via flash chromatography to obtain the ethyl ester.
Step 2: Hydrolysis (Saponification)
-
Dissolution: Dissolve the ethyl ester intermediate in a 1:1 mixture of THF and Water .
-
Base Hydrolysis: Add LiOH or NaOH (2.0 eq). Stir at room temperature for 4 hours.
-
Isolation: Acidify the reaction mixture carefully with 1M HCl to pH ~3. The carboxylic acid product often precipitates.
-
Purification: Filter the precipitate or extract with Ethyl Acetate. Recrystallize from Ethanol/Water if necessary.
Reactivity & Applications in Drug Discovery[4]
Medicinal Chemistry Significance
This scaffold is a structural analogue of Tolmetin and Ketorolac , classic NSAIDs derived from pyrrole-acetic acid. The 3-methyl group provides a handle for hydrophobic interactions within enzyme active sites (e.g., COX-1/COX-2 hydrophobic channels).
-
Aldose Reductase Inhibition: N-substituted pyrrole acetic acids are known pharmacophores for inhibiting aldose reductase, a target for preventing diabetic complications (neuropathy/retinopathy).
-
Peptidomimetics: The carboxylic acid allows coupling to amines, enabling the incorporation of the pyrrole unit into peptide chains or peptidomimetics as a conformationally restricted aromatic amino acid analogue.
Key Reactivity Profile
-
Electrophilic Substitution (C2/C5): The 3-methyl group activates the ring. Vilsmeier-Haack formylation or Friedel-Crafts acylation will predominantly occur at C2 (adjacent to methyl) or C5 .
-
Strategic Note: If C2 substitution is desired, the steric bulk of the N-acetic acid group must be considered.
-
-
Decarboxylation Risk: Unlike pyrrole-2-carboxylic acids, pyrrole-1-acetic acids are relatively stable to thermal decarboxylation, but prolonged heating in strong acid should be avoided.
References
-
Synthesis of N-substituted Pyrroles
-
Medicinal Applications (Aldose Reductase)
-
General Pyrrole Reactivity
-
Reaction Precursors (Ethyl Bromoacetate)
Sources
- 1. scispace.com [scispace.com]
- 2. thevespiary.org [thevespiary.org]
- 3. biolmolchem.com [biolmolchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO1997030975A2 - Method for the synthesis of poly-pyrrole and poly-imidazole carboxamides on a solid support - Google Patents [patents.google.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. US6545162B1 - Method for the synthesis of pyrrole and imidazole carboxamides on a solid support - Google Patents [patents.google.com]
